molecular formula C22H32O4 B14099631 (1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

(1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B14099631
M. Wt: 360.5 g/mol
InChI Key: AQBQBBLJTDSVLC-LJCYBLOCSA-N
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Description

(1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid typically involves multiple steps, including cyclization, esterification, and carboxylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R,9S,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
  • (1R,5R,9S,15S)-15-methoxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Uniqueness

Compared to similar compounds, (1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is unique due to its specific functional groups and stereochemistry. These features contribute to its distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(1R,5R,9S,15S)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C22H32O4/c1-13-15-6-7-17-20(3)9-5-10-21(4,19(24)25)16(20)8-11-22(17,12-15)18(13)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15?,16?,17?,18-,20+,21+,22+/m0/s1

InChI Key

AQBQBBLJTDSVLC-LJCYBLOCSA-N

Isomeric SMILES

CC(=O)O[C@H]1C(=C)C2CCC3[C@]1(C2)CCC4[C@]3(CCC[C@@]4(C)C(=O)O)C

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C

Origin of Product

United States

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